2-Thiophenamine, N,N,3,4-tetraphenyl-
Description
Contextualization of Substituted Thiophenamines in Advanced Organic Chemistry and Materials Science Research
Substituted thiophenes, and more specifically 2-aminothiophenes, represent a critical class of heterocyclic compounds with profound implications for both advanced organic chemistry and materials science. nih.govresearchgate.net The thiophene (B33073) ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a versatile scaffold that is readily functionalized. nih.gov In medicinal chemistry, this scaffold is an indispensable anchor for the development of novel therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govnih.gov
In the realm of materials science, the inherent electronic properties of the thiophene nucleus make it a fundamental building block for organic electronics. researchgate.net Thiophene-based compounds are integral to the design of organic semiconductors, finding applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govbeilstein-journals.org The ability to tune the electronic and optical properties of these materials through strategic substitution on the thiophene ring is a key driver of research in this area. rsc.org The 2-aminothiophene structure, in particular, provides a versatile synthetic handle for creating complex, conjugated systems with tailored functionalities. nih.gov
Significance of 2-Thiophenamine (B1582638), N,N,3,4-tetraphenyl- as a Model System for Research into Highly Conjugated Heterocycles
While specific experimental data on 2-Thiophenamine, N,N,3,4-tetraphenyl- is not extensively documented in public literature, its structure makes it a compelling model system for investigating the properties of highly conjugated and sterically hindered heterocycles. The molecule incorporates several key features that are at the forefront of materials chemistry research:
A Highly Substituted Thiophene Core: The presence of four phenyl groups creates a sterically crowded environment around the thiophene ring. This is expected to induce significant twisting of the phenyl rings out of the plane of the thiophene core, a structural feature known to influence solid-state packing, solubility, and photophysical properties.
An Electron-Donating Diphenylamino Group: The N,N-diphenylamino moiety is a powerful electron-donating group, which significantly raises the energy of the highest occupied molecular orbital (HOMO) of the molecule. This is a common strategy used in the design of hole-transport materials for OLEDs and donor materials for organic solar cells.
An Extended π-Conjugated System: The combination of the thiophene ring and four phenyl substituents creates an extensive system of conjugated π-orbitals. This high degree of conjugation is a prerequisite for the advanced electronic and optical properties sought in organic functional materials.
Research on analogous systems, such as tetraphenylethylene (B103901) (TPE) substituted thiophenes, has shown that such bulky, phenyl-rich structures can exhibit unique properties like aggregation-induced emission (AIE), where the molecules become highly emissive in the aggregated or solid state. rsc.orgnih.gov The twisted structure of 2-Thiophenamine, N,N,3,4-tetraphenyl- makes it an ideal candidate for exploring these structure-property relationships, providing insights into how steric hindrance and electronic perturbation affect charge transport, luminescence, and thermal stability in advanced materials. rsc.orgresearchgate.net
| Structural Component | Position | Anticipated Influence on Molecular Properties |
|---|---|---|
| Thiophene Ring | Core Scaffold | Provides the core heterocyclic structure, contributes to π-conjugation and acts as an electron-rich unit. |
| N,N-diphenylamino Group | C2 | Acts as a strong electron-donating group, influences hole-transport characteristics, and contributes to a twisted molecular geometry. |
| Phenyl Substituent | C3 | Increases π-conjugation, induces steric hindrance leading to a non-planar structure, and enhances thermal stability. |
| Phenyl Substituent | C4 | Further extends π-conjugation, contributes to steric crowding, and influences solid-state packing and morphology. |
Overview of Core Academic Research Disciplines Applicable to 2-Thiophenamine, N,N,3,4-tetraphenyl-
The study of a complex molecule like 2-Thiophenamine, N,N,3,4-tetraphenyl- intersects several core academic disciplines:
Organic Synthesis and Methodology: The construction of such a tetrasubstituted thiophene presents a significant synthetic challenge. Research in this area would focus on developing efficient and regioselective methods to assemble the target molecule. Well-established multicomponent reactions for synthesizing polysubstituted 2-aminothiophenes, such as the Gewald reaction and the Fiesselmann synthesis, would be primary candidates for adaptation. researchgate.netarkat-usa.orgwikipedia.orgnih.gov
Materials Science: This discipline would explore the potential applications of the compound in electronic and optoelectronic devices. Research would involve fabricating and characterizing thin films of the material to evaluate its performance as a semiconductor in OFETs or as an emissive or charge-transport layer in OLEDs.
Physical and Computational Chemistry: Researchers in this field would investigate the fundamental photophysical and electronic properties of the molecule. This includes using techniques like UV-Vis and fluorescence spectroscopy to study its light absorption and emission characteristics, and employing computational methods (e.g., Density Functional Theory) to model its geometry, electronic structure, and energy levels. nih.govresearchgate.net
Medicinal Chemistry: While the bulky nature of this specific compound may limit its drug-likeness, the broader class of highly substituted 2-aminothiophenes is of great interest. Research could involve using it as a scaffold to design related, smaller molecules for biological screening against various therapeutic targets. nih.govnih.gov
The synthesis of highly functionalized thiophenes often relies on established name reactions, as summarized in the table below.
| Synthetic Method | Typical Reactants | Primary Product Type | Relevance |
|---|---|---|---|
| Gewald Reaction | A ketone/aldehyde, an α-activated nitrile, and elemental sulfur | Polysubstituted 2-aminothiophenes | A highly convergent and versatile one-pot method for creating functionalized 2-aminothiophene cores. researchgate.netarkat-usa.orgmdpi.com |
| Fiesselmann Thiophene Synthesis | Thioglycolic acid derivatives and α,β-acetylenic esters | Substituted 3-hydroxy-2-thiophenecarboxylates | A reliable method for constructing the thiophene ring with specific substitution patterns, which can be further modified. wikipedia.orgcore.ac.uk |
Structure
2D Structure
3D Structure
Properties
CAS No. |
351424-83-4 |
|---|---|
Molecular Formula |
C28H21NS |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N,N,3,4-tetraphenylthiophen-2-amine |
InChI |
InChI=1S/C28H21NS/c1-5-13-22(14-6-1)26-21-30-28(27(26)23-15-7-2-8-16-23)29(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
BUURJIADWRGXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 2 Thiophenamine, N,n,3,4 Tetraphenyl
Electrophilic and Nucleophilic Reactivity of the Thiophene (B33073) Ring and Amine Moiety
The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. onlineorganicchemistrytutor.com The reactivity of 2-Thiophenamine (B1582638), N,N,3,4-tetraphenyl- towards electrophiles is significantly influenced by its substituents. The 2-(N,N-diphenylamino) group is a powerful activating group, donating electron density to the thiophene ring through resonance, thereby making the ring more susceptible to electrophilic attack than thiophene itself. pharmaguideline.comimperial.ac.uk
However, the directing effect of the substituents is governed by both electronic and steric factors. youtube.com
Electronic Effects : The amino group strongly directs incoming electrophiles to the C5 (para) and C3 (ortho) positions. In this molecule, the C3 position is already substituted with a phenyl group. Therefore, electronically, the C5 position is the most favored site for electrophilic attack.
Steric Effects : The compound is exceptionally sterically hindered. The bulky phenyl groups at the C3 and C4 positions, along with the two phenyl groups on the amine nitrogen, create a crowded environment around the thiophene core. nih.gov This steric congestion severely disfavors attack at the C3 position and can also influence the approach of electrophiles to the C5 position, especially if the electrophile is large.
Consequently, electrophilic substitution, if it occurs, is overwhelmingly expected to take place at the C5 position, which is electronically activated and the most sterically accessible. Reactions at other positions are highly unlikely.
| Position | Electronic Influence | Steric Influence | Predicted Outcome |
|---|---|---|---|
| C3 | Activated (ortho to amine) | Highly Hindered (Blocked by phenyl group) | No Reaction |
| C4 | Less Activated | Highly Hindered (Blocked by phenyl group) | No Reaction |
| C5 | Strongly Activated (para to amine) | Accessible | Major Product |
The nitrogen atom in 2-Thiophenamine, N,N,3,4-tetraphenyl- possesses a lone pair of electrons. However, its nucleophilicity is substantially diminished due to several factors:
Resonance Delocalization : The lone pair is delocalized into the aromatic thiophene ring, which is a key contributor to the ring's activation towards electrophiles.
Delocalization into Phenyl Rings : The two phenyl groups attached to the nitrogen further delocalize the lone pair, a well-known effect in triphenylamine (B166846) and its derivatives.
Steric Hindrance : The three aryl groups (two phenyl, one thienyl) surrounding the nitrogen atom create significant steric bulk, physically impeding its ability to act as a nucleophile and attack an electrophilic center. researchgate.net
While some acyclic tertiary amines can act as nucleophiles in SNAr reactions, the electronic delocalization and extreme steric hindrance in this specific molecule make the nitrogen atom very weakly nucleophilic. mdpi.comrsc.orgchemguide.co.uk It is more likely to act as a proton acceptor (a base) only under strongly acidic conditions.
Cycloaddition and Rearrangement Reactions Involving the Conjugated System
Thiophene and its derivatives can participate in cycloaddition reactions, although their aromatic character often requires harsh conditions or specific activation. researchtrends.net For 2-Thiophenamine, N,N,3,4-tetraphenyl-, the extensive substitution pattern would heavily influence such transformations.
Diels-Alder Reactions : Thiophenes can act as dienes in [4+2] cycloaddition reactions, typically with very reactive dienophiles. mdpi.com The electron-rich nature of the substituted thiophene ring in this molecule might enhance its reactivity as a diene. However, the extreme steric bulk of the four phenyl groups would likely inhibit the necessary approach of a dienophile, making such reactions challenging.
Thio-Claisen Rearrangement : The thio-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement analogous to the Claisen rearrangement. researchgate.netsemanticscholar.org For this to occur, an allyl group would need to be attached to the sulfur atom of a related thiophene derivative. While theoretically possible, the bulky substituents on the thiophene core could sterically hinder the formation of the required cyclic transition state, potentially requiring high temperatures. organic-chemistry.orgmasterorganicchemistry.com
Redox Chemistry and Electrochemical Behavior of Highly Substituted Aminothiophenes
The electrochemical properties of 2-Thiophenamine, N,N,3,4-tetraphenyl- are expected to be rich due to the presence of multiple electroactive moieties: the electron-rich diphenylamino group and the tetraphenyl-substituted thiophene core.
Studies on 2-diphenylamino-substituted thiophenes have shown that these molecules undergo oxidation, typically forming stable radical cations upon the first electrochemical oxidation step. nih.gov The electron-donating nature of the diphenylamino group and the extended π-conjugation with the thiophene ring lower the oxidation potential, making the molecule relatively easy to oxidize compared to unsubstituted thiophene. researchgate.netntu.edu.tw
The oxidation process likely involves the following steps:
First Oxidation : A one-electron oxidation to form a stable radical cation. The positive charge and spin density would be delocalized over the nitrogen atom, the thiophene ring, and the attached phenyl groups.
Follow-up Reactions : Depending on the conditions and the substitution pattern, these radical cations can undergo further reactions. nih.gov For molecules with an unsubstituted C5 position, dimerization to form 2,2'-bithiophene (B32781) structures is a common follow-up reaction. nih.gov In the case of 2-Thiophenamine, N,N,3,4-tetraphenyl-, oxidation would likely lead to a stable radical cation, with subsequent dimerization at the C5 position being a plausible pathway if not sterically prohibited.
| Property | Influencing Factor | Expected Behavior |
|---|---|---|
| First Oxidation Potential | Electron-donating diphenylamino group; Extended π-conjugation | Relatively low; easier to oxidize than thiophene |
| Stability of Oxidized Species | Delocalization over N, thiophene, and phenyl rings | Formation of a stable radical cation nih.gov |
| Subsequent Reactions | Unsubstituted C5 position | Potential for dimerization or oligomerization upon oxidation nih.gov |
Mechanistic Studies of Specific Reactions of 2-Thiophenamine, N,N,3,4-tetraphenyl-
While specific mechanistic studies for 2-Thiophenamine, N,N,3,4-tetraphenyl- are not available, computational methods like Density Functional Theory (DFT) provide powerful tools to predict its behavior. researchgate.netnih.gov
Electrophilic Substitution : For an electrophilic attack at the C5 position, the mechanism would proceed through a standard SEAr pathway. DFT calculations would likely show the formation of a Wheland intermediate (a σ-complex) where the electrophile is attached to C5 and a positive charge is delocalized across the thiophene ring and the diphenylamino group. researchgate.net The transition state leading to this intermediate would be the rate-determining step. researchgate.net The calculations would also confirm the high energy barrier for attack at the sterically hindered C3 position. nih.gov
Cycloaddition Reactions : Mechanistic studies of potential Diels-Alder reactions would involve calculating the energies of the frontier molecular orbitals (HOMO of the thiophene, LUMO of the dienophile) to assess reactivity. conicet.gov.ar The transition state would feature a concerted [4+2] approach, and its energy would likely be very high due to the steric clash between the phenyl substituents and the incoming dienophile.
Redox Processes : DFT can be used to model the geometry and spin density distribution of the radical cation formed upon oxidation. rsc.org This would provide insight into the most reactive sites in the radical cation, predicting, for example, whether subsequent C-C bond formation (dimerization) at the C5 position is electronically favored.
These computational approaches allow for a detailed understanding of how the unique combination of electronic and steric factors in 2-Thiophenamine, N,N,3,4-tetraphenyl- governs its reaction pathways and the stability of its intermediates and transition states. mdpi.com
Influence of Steric and Electronic Effects from Phenyl Substituents on Reactivity
The reactivity of 2-thiophenamine, N,N,3,4-tetraphenyl- is profoundly influenced by the steric and electronic properties of its four phenyl substituents. These substituents, located on the exocyclic nitrogen atom and at the C3 and C4 positions of the thiophene ring, create a unique chemical environment that dictates the molecule's behavior in chemical transformations. The interplay between their steric bulk and electronic nature governs the accessibility of reactive sites and the electron density distribution within the thiophene core.
Steric Effects
Steric hindrance plays a significant role in modulating the reactivity of 2-thiophenamine, N,N,3,4-tetraphenyl-. The presence of four bulky phenyl groups imposes considerable spatial restrictions around the thiophene ring and the amino group, which can impede the approach of reactants and influence the regioselectivity of reactions. youtube.comyoutube.com
The N,N-diphenylamino group introduces significant steric congestion around the nitrogen atom and the adjacent C3 position of the thiophene ring. This bulkiness can:
Reduce the nucleophilicity and basicity of the nitrogen atom: The two phenyl groups physically obstruct the lone pair of electrons on the nitrogen, making it more difficult for protonation or for attack on an electrophilic center to occur. msu.edu This is in contrast to less substituted amines where the lone pair is more accessible.
Hinder reactions at the C3 position: The proximity of the N,N-diphenyl groups to the C3 carbon of the thiophene ring creates a sterically crowded environment, discouraging the approach of electrophiles to this position.
The 3,4-diphenyl substituents further contribute to the steric shielding of the thiophene ring. This steric crowding is expected to:
Restrict access to the C3 and C4 positions: These positions are directly bonded to the bulky phenyl groups, making them highly inaccessible to incoming reagents.
Influence reactivity at the C5 position: While the C5 position is not directly substituted, the adjacent phenyl group at C4 can sterically hinder the approach of reactants to some extent. youtube.com
The cumulative steric hindrance from all four phenyl groups is likely to render the thiophene core less reactive towards substitution reactions compared to less substituted 2-aminothiophenes. lkouniv.ac.in
Table 1: Predicted Impact of Steric Hindrance on the Accessibility of Reactive Sites in 2-Thiophenamine, N,N,3,4-tetraphenyl-
| Reactive Site | Steric Hindrance from Phenyl Groups | Predicted Accessibility for Reagents |
| Amino Nitrogen | High (from N,N-diphenyl groups) | Low |
| Thiophene C3 | High (from N,N-diphenyl and C3-phenyl groups) | Very Low |
| Thiophene C4 | High (from C3-phenyl and C4-phenyl groups) | Very Low |
| Thiophene C5 | Moderate (from C4-phenyl group) | Moderate |
Electronic Effects
The electronic effects of the phenyl substituents are a combination of inductive and resonance effects, which alter the electron density of the thiophene ring and the amino nitrogen, thereby influencing the molecule's reactivity towards electrophiles and nucleophiles. libretexts.org
The N,N-diphenylamino group has a dual electronic nature:
Resonance Effect (+R): The nitrogen atom can donate its lone pair of electrons to the thiophene ring, increasing the electron density, particularly at the C3 and C5 positions. This electron-donating resonance effect would typically activate the ring towards electrophilic aromatic substitution. lkouniv.ac.in
Inductive Effect (-I): Due to its electronegativity, the nitrogen atom withdraws electron density from the thiophene ring through the sigma bond. Furthermore, the two phenyl groups on the nitrogen can also delocalize the nitrogen's lone pair into their own π-systems, which can compete with delocalization into the thiophene ring, thus moderating the activating effect.
The 3,4-diphenyl substituents also exert both inductive and resonance effects:
Inductive Effect (-I): As sp²-hybridized carbon groups, the phenyl rings are weakly electron-withdrawing through induction. libretexts.org
The net result of these electronic influences is a complex electron distribution within the molecule. While the amino group is a strong activator, its effect is likely tempered by the presence of the two phenyl groups on the nitrogen. The phenyl groups on the thiophene ring are expected to have a less pronounced electronic impact compared to the N,N-diphenylamino group.
Table 2: Estimated Electronic Influence of Phenyl Substituents on the Thiophene Ring Positions
| Substituent | Inductive Effect on Thiophene Ring | Resonance Effect on Thiophene Ring | Overall Effect on Ring Electron Density |
| N,N-Diphenylamino | -I (Withdrawing) | +R (Donating) | Activating (Donating) |
| 3-Phenyl | -I (Weakly Withdrawing) | ±R (Weakly Donating/Withdrawing) | Weakly Deactivating |
| 4-Phenyl | -I (Weakly Withdrawing) | ±R (Weakly Donating/Withdrawing) | Weakly Deactivating |
Combined Influence on Reactivity
Electrophilic Aromatic Substitution: The thiophene ring is activated towards electrophilic attack by the electron-donating N,N-diphenylamino group. pearson.com However, the regioselectivity will be heavily dictated by steric hindrance. The C3 and C4 positions are both electronically activated (especially C3) and sterically blocked. The C5 position, while less electronically activated than C3, is the most sterically accessible site for an electrophile. Therefore, electrophilic substitution, if it occurs, is most likely to take place at the C5 position.
Reactions at the Amino Group: The nucleophilicity and basicity of the nitrogen atom are significantly diminished due to the steric bulk of the two phenyl groups and the delocalization of the lone pair into three aromatic systems (two phenyl rings and the thiophene ring). Consequently, reactions such as alkylation or acylation at the nitrogen are expected to be very slow or require harsh conditions. msu.edu
Advanced Structural and Spectroscopic Characterization of 2 Thiophenamine, N,n,3,4 Tetraphenyl
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For 2-Thiophenamine (B1582638), N,N,3,4-tetraphenyl-, which has a chemical formula of C₃₄H₂₅NS, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental composition with high accuracy.
Furthermore, analysis of the fragmentation pattern provides valuable structural information. Upon ionization, the molecular ion can break apart into smaller, stable charged fragments. The masses of these fragments would help to confirm the presence of the key structural units, such as the thiophene (B33073) ring and the multiple phenyl substituents. Common fragmentation pathways for aromatic and amine-containing compounds would be expected. However, without experimental data, a specific fragmentation table cannot be generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A full NMR analysis, including 1D (¹H and ¹³C) and 2D experiments, would be required to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in 2-Thiophenamine, N,N,3,4-tetraphenyl-.
¹H NMR Spectroscopic Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum would provide information about the chemical environment, number, and connectivity of the hydrogen atoms. For this compound, the spectrum would be dominated by signals in the aromatic region (typically δ 7.0-8.5 ppm) due to the numerous protons on the four phenyl rings and the single proton on the thiophene ring. The integration of these signals would correspond to the total number of aromatic protons. Subtle differences in the chemical shifts would arise from the different electronic environments of the N-phenyl groups versus the C-phenyl groups. Without experimental spectra, a data table of chemical shifts and coupling constants cannot be created.
¹³C NMR Spectroscopic Analysis of Carbon Framework
The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. The spectrum of 2-Thiophenamine, N,N,3,4-tetraphenyl- would show a series of signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbons of the phenyl and thiophene rings. Quaternary carbons (those without attached protons, such as the substituted carbons of the rings) would also be visible. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are expected in the aromatic framework of this molecule. A specific data table of carbon chemical shifts cannot be compiled without experimental findings.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
2D NMR experiments are essential for assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, primarily those on the same phenyl ring, helping to trace the connectivity within each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This is crucial for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is used to map longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be vital for connecting the different fragments of the molecule, for example, by showing correlations from the phenyl protons to the carbons of the thiophene ring, confirming the substitution pattern.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For 2-Thiophenamine, N,N,3,4-tetraphenyl-, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching from the aromatic rings (typically > 3000 cm⁻¹).
C=C stretching within the aromatic rings (typically in the 1450-1600 cm⁻¹ region).
C-N stretching of the aromatic amine (typically 1250-1360 cm⁻¹).
C-S stretching associated with the thiophene ring. The unique combination of these peaks would form a "fingerprint" for the compound. A data table of specific vibrational frequencies cannot be provided as no experimental spectrum is available.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 2-Thiophenamine, N,N,3,4-tetraphenyl- could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the substitution pattern on the thiophene ring and reveal the spatial orientation of the four phenyl groups relative to each other and to the central thiophene core. This analysis would also detail the intermolecular packing forces, such as van der Waals interactions, that stabilize the crystal lattice. In the absence of a published crystal structure, no crystallographic data can be presented.
Based on a comprehensive search, there is currently no publicly available scientific literature containing specific Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy data for the compound 2-Thiophenamine, N,N,3,4-tetraphenyl- .
Therefore, the detailed research findings, data tables, and discussion of electronic transitions requested for the section "4.5. Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions" cannot be provided at this time. Scientific investigation into the photophysical properties of this specific molecule has not been published or is not indexed in accessible databases.
Theoretical and Computational Chemistry Studies of 2 Thiophenamine, N,n,3,4 Tetraphenyl
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to predicting and interpreting the behavior of molecules. These computational techniques allow for the detailed exploration of molecular orbitals, charge distributions, and reactivity patterns, providing insights that are often challenging to obtain through experimental means alone.
Density Functional Theory (DFT) has emerged as a leading computational method for studying the ground state properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the fundamental electronic and structural characteristics of 2-Thiophenamine (B1582638), N,N,3,4-tetraphenyl-.
Table 1: Representative Optimized Geometrical Parameters for a Tetraphenyl-Substituted Thiophene (B33073) System (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S (Thiophene) | 1.74 | ||
| C=C (Thiophene) | 1.38 | ||
| C-N | 1.42 | ||
| C-C (Phenyl) | 1.40 | ||
| C-S-C | 92.5 | ||
| C-C-N | 125.0 | ||
| Thiophene-Phenyl | 45.0 | ||
| N-Phenyl | 50.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com
For 2-Thiophenamine, N,N,3,4-tetraphenyl-, the HOMO is expected to be localized primarily on the electron-rich thiophenamine core, which acts as the primary electron-donating part of the molecule. The nitrogen atom's lone pair and the π-system of the thiophene ring contribute significantly to the HOMO. Conversely, the LUMO is likely to be distributed over the π-systems of the phenyl rings, particularly if they are positioned to accept electron density. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability).
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.50 |
| LUMO | -2.10 |
| HOMO-LUMO Gap (ΔE) | 3.40 |
Note: These values are representative for complex aromatic amines and thiophene derivatives. The exact values for 2-Thiophenamine, N,N,3,4-tetraphenyl- would require specific calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
In 2-Thiophenamine, N,N,3,4-tetraphenyl-, the MEP surface would likely show a region of significant negative potential around the nitrogen atom and the sulfur atom of the thiophene ring, highlighting their nucleophilic character. The hydrogen atoms of the phenyl rings would exhibit positive potential. This analysis provides a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions.
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the behavior of molecules in their excited states. This is crucial for understanding a molecule's response to light, including its absorption and emission properties. TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis spectrum) of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states.
For 2-Thiophenamine, N,N,3,4-tetraphenyl-, TD-DFT would likely predict strong absorptions in the ultraviolet and possibly the visible region of the electromagnetic spectrum, arising from π-π* transitions within the extensive conjugated system of the thiophene and phenyl rings. The calculations would provide the excitation energies (corresponding to the absorption wavelengths) and the oscillator strengths (corresponding to the intensity of the absorption bands). This theoretical spectrum can be directly compared with experimental data to validate the computational model.
Table 3: Representative TD-DFT Predicted Electronic Transitions (Illustrative)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 3.10 | 400 | 0.85 |
| S₀ → S₂ | 3.54 | 350 | 0.20 |
| S₀ → S₃ | 4.13 | 300 | 0.55 |
Note: This data is a hypothetical representation for a large conjugated system and does not represent actual calculated values for the specific molecule.
Conceptual DFT provides a framework for quantifying chemical reactivity using various indices derived from the principles of density functional theory. nih.govnih.gov These indices, such as chemical potential, hardness, softness, electrophilicity, and nucleophilicity, offer a quantitative measure of a molecule's propensity to react in a certain way. semanticscholar.orgscielo.org.mx
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Related to the HOMO-LUMO gap, it quantifies the resistance of a molecule to changes in its electron distribution. A hard molecule has a large gap, while a soft molecule has a small gap.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Nucleophilicity Index (N): This index measures the electron-donating ability of a molecule, indicating its nucleophilic character.
For 2-Thiophenamine, N,N,3,4-tetraphenyl-, these indices would be calculated from the HOMO and LUMO energies. The presence of the electron-donating amino group would suggest a significant nucleophilic character.
Table 4: Illustrative Conceptual DFT Reactivity Indices
| Reactivity Index | Definition | Calculated Value (eV) (Illustrative) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.50 |
| Electron Affinity (A) | -ELUMO | 2.10 |
| Electronegativity (χ) | (I+A)/2 | 3.80 |
| Chemical Hardness (η) | (I-A)/2 | 1.70 |
| Electrophilicity Index (ω) | χ²/(2η) | 4.25 |
Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2 and serve as a representative example.
Density Functional Theory (DFT) Calculations for Ground State Properties
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. For a sterically hindered and complex molecule like 2-Thiophenamine, N,N,3,4-tetraphenyl-, MD simulations can elucidate the dynamic motions of its constituent phenyl rings and the nature of its interactions with surrounding molecules in various environments.
The conformational landscape of 2-Thiophenamine, N,N,3,4-tetraphenyl- is dominated by the rotational freedom of the four phenyl groups attached to the thiophene and amine moieties. MD simulations can map the potential energy surface associated with the torsional angles of these rings, identifying low-energy conformers and the energy barriers separating them. mdpi.com The bulky nature of the tetraphenyl substitution likely leads to a complex interplay of steric repulsions and stabilizing non-covalent interactions, such as intramolecular and intermolecular π-π stacking. rsc.orgnih.gov Simulations can reveal preferred orientations of the phenyl rings, which may adopt propeller-like arrangements to minimize steric clash. The dynamics of these rotations are crucial for understanding how the molecule presents itself to other molecules, influencing its packing in the solid state and its interactions in solution. researchgate.net
Intermolecular interactions are critical for predicting the material properties of 2-Thiophenamine, N,N,3,4-tetraphenyl-. In condensed phases, π-π stacking between the aromatic rings of adjacent molecules is expected to be a dominant cohesive force. nih.govresearchgate.netrsc.org MD simulations, employing appropriate force fields that accurately describe dispersion forces, can quantify the strength and geometry of these interactions. nih.gov Analysis of radial distribution functions and interaction energy calculations from MD trajectories can provide a detailed picture of how these molecules aggregate. researchgate.net Such simulations can predict whether the molecules prefer to arrange in parallel-displaced or T-shaped π-stacking configurations, which has significant implications for properties like charge transport in organic electronic materials. nih.gov
A typical MD simulation protocol for analyzing 2-Thiophenamine, N,N,3,4-tetraphenyl- would involve the steps and parameters outlined in the following table.
| Simulation Stage | Parameter | Typical Value/Method | Purpose |
|---|---|---|---|
| System Setup | Force Field | OPLS-AA, AMBER, CHARMM | Defines the potential energy function for atomic interactions. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) | Represents the environment (solution or amorphous state). | |
| System Size | >1000 molecules in a periodic box | Minimizes finite-size effects and represents a bulk system. | |
| Equilibration | Minimization | Steepest Descent, Conjugate Gradient | Removes bad contacts and relaxes the initial structure. nih.gov |
| NVT/NpT Ensemble Equilibration | 1-5 ns | Brings the system to the desired temperature and pressure. ulisboa.pt | |
| Production Run | Ensemble | NpT (isothermal-isobaric) | Simulates the system under constant pressure and temperature. |
| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. mdpi.com | |
| Time Step | 1-2 fs | Determines the time interval for integrating equations of motion. | |
| Analysis | Conformational Clustering | RMSD-based algorithms | Identifies representative low-energy conformations. researchgate.net |
| Interaction Analysis | Radial Distribution Functions, Interaction Energy Calculation | Quantifies intermolecular forces like π-stacking. researchgate.net |
Computational Molecular Design and Discovery Principles Applied to 2-Thiophenamine, N,N,3,4-tetraphenyl-
The core structure of 2-Thiophenamine, N,N,3,4-tetraphenyl- serves as an excellent scaffold for the design of new molecules with tailored properties. nih.gov Computational techniques like in silico screening and virtual library design enable the rapid exploration of a vast chemical space derived from this scaffold, without the need for laborious and costly synthesis. nih.govnih.gov This approach is central to modern materials science and drug discovery. rsc.org
A virtual library is created by systematically modifying the 2-Thiophenamine, N,N,3,4-tetraphenyl- core. ijlsit.orgresearchgate.net Substituents can be added to any of the four phenyl rings or the available position on the thiophene ring. These modifications can be designed to modulate electronic properties (electron-donating or -withdrawing groups), steric hindrance, or solubility. The process begins with defining a set of building blocks (substituents) and reaction rules that are synthetically feasible. nih.gov This results in the generation of thousands or even millions of virtual compounds.
Once the virtual library is constructed, in silico screening is performed to identify candidates with the most promising properties. researchgate.netmdpi.com This involves calculating a range of molecular descriptors for each compound in the library and using these descriptors to filter and rank the molecules. For applications in organic electronics, for instance, properties like the HOMO-LUMO gap, ionization potential, and electron affinity would be calculated using quantum chemical methods. Molecules with predicted properties that fall within a desired range are prioritized for further, more rigorous computational analysis or for synthesis.
The following table outlines a hypothetical strategy for designing and screening a virtual library based on the 2-Thiophenamine, N,N,3,4-tetraphenyl- scaffold.
| Phase | Step | Description | Example |
|---|---|---|---|
| Library Design | Define Scaffold | The core molecular structure to be modified. | 2-Thiophenamine, N,N,3,4-tetraphenyl- |
| Select Substitution Sites | Identify positions on the scaffold for chemical modification. | Para-positions of the four phenyl rings; C5 position of the thiophene ring. | |
| Choose Building Blocks | Select a diverse set of synthetically accessible substituents. | Electron-donating (-OCH₃, -NH₂), Electron-withdrawing (-CN, -NO₂), Halogens (-F, -Cl). | |
| In Silico Screening | Descriptor Calculation | Compute properties for each virtual compound. | DFT calculations for HOMO/LUMO energies, dipole moment. |
| Filtering Criteria | Define a range of acceptable values for key properties. | Target HOMO-LUMO gap for a specific color emission; Lipinski's rules for drug-likeness. | |
| Ranking and Selection | Prioritize candidates based on a scoring function or multi-parameter optimization. | Select top 100 candidates with the best combination of electronic properties and predicted stability. |
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between a molecule's structural features and its properties or activities. nih.govresearchgate.net For derivatives of 2-Thiophenamine, N,N,3,4-tetraphenyl-, a QSPR model could predict key characteristics like electronic properties, solubility, or thermal stability based solely on molecular structure. mdpi.comjchps.comnih.gov
The development of a QSPR model begins with a dataset of molecules, typically from a designed virtual library or a series of synthesized compounds, for which the property of interest has been either experimentally measured or accurately calculated. For each molecule, a set of numerical descriptors is computed. These descriptors can encode various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges, dipole moment). nih.gov
Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.
Machine learning algorithms are then used to build a model that links these descriptors (the independent variables) to the property of interest (the dependent variable). nih.govacs.org Techniques such as multiple linear regression, partial least squares, support vector machines, or neural networks can be employed. The resulting model, once validated, can be used to rapidly predict the properties of new, untested derivatives of 2-Thiophenamine, N,N,3,4-tetraphenyl-, accelerating the discovery of molecules with optimal performance.
The table below lists some molecular descriptors that would be relevant for building a QSPR model for properties of 2-Thiophenamine, N,N,3,4-tetraphenyl- derivatives.
| Descriptor Class | Specific Descriptor | Predicted Property Relevance |
|---|---|---|
| Electronic | HOMO Energy | Ionization potential, electron-donating ability. |
| LUMO Energy | Electron affinity, electron-accepting ability. nih.gov | |
| Dipole Moment | Polarity, solubility, intermolecular interactions. nih.gov | |
| Geometrical | Molecular Surface Area | Solubility, packing efficiency. |
| Asphericity | Molecular shape, tendency for anisotropic packing. | |
| Topological | Wiener Index | Molecular branching and compactness. |
| Rotatable Bonds Count | Conformational flexibility. |
Reaction Mechanism Elucidation through Computational Reaction Path Analysis
Understanding the mechanism of chemical reactions is fundamental to optimizing reaction conditions and designing new synthetic pathways. Computational reaction path analysis, primarily using Density Functional Theory (DFT), is a key tool for elucidating the detailed steps involved in the formation of complex molecules like 2-Thiophenamine, N,N,3,4-tetraphenyl-. rsc.orgfrontiersin.orgresearchgate.netrsc.orgnih.gov
A plausible synthetic route to this compound involves two key transformations: the formation of the 2-aminothiophene core and the subsequent N-arylation. The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgmdpi.comumich.edu Computational studies of the Gewald reaction have shown it proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and a cyclization/aromatization step. njit.edu DFT calculations can map the entire reaction profile, identifying the structures of all intermediates and, crucially, the transition states that connect them. The calculated activation energies for each step reveal the rate-determining step of the reaction.
The formation of the N,N-diphenylamino group could be achieved via a Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has been extensively studied through computational methods. nih.govacs.orgacs.orgnih.gov A typical catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. DFT calculations can model the geometry and energetics of the palladium complexes at each stage, clarifying the role of the phosphine (B1218219) ligands and the base in facilitating the reaction. acs.org By computing the energy barriers for each step, researchers can understand what factors control the reaction's efficiency and selectivity.
For the synthesis of 2-Thiophenamine, N,N,3,4-tetraphenyl-, computational analysis would provide invaluable insights, helping to rationalize experimental observations and guide the development of more efficient synthetic protocols.
The following table summarizes the key aspects of a computational investigation into a reaction mechanism.
| Computational Task | Methodology | Information Obtained | Relevance |
|---|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP, M06-2X) | Equilibrium structures of reactants, intermediates, and products. | Provides the 3D structure of all species along the reaction path. |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer method | Structure of the highest energy point along a reaction coordinate. | Identifies the "bottleneck" of a reaction step. |
| Frequency Calculation | DFT | Vibrational frequencies, zero-point vibrational energy (ZPVE), and characterization of stationary points (minima vs. transition states). | Confirms the nature of optimized structures and provides thermal corrections to energy. |
| Intrinsic Reaction Coordinate (IRC) | IRC following | The minimum energy path connecting a transition state to its corresponding reactant and product. | Confirms that a transition state connects the correct species. |
| Solvation Modeling | Implicit Solvation Models (e.g., SMD, PCM) | Energies and structures in a solvent environment. | Accounts for the effect of the solvent on the reaction mechanism and energetics. |
In-depth Analysis of "2-Thiophenamine, N,N,3,4-tetraphenyl-": A Review of Current Scientific Literature
Following a comprehensive search of scientific databases and chemical registries, it has been determined that there is no available published research or data specifically corresponding to the chemical compound 2-Thiophenamine, N,N,3,4-tetraphenyl- .
This investigation encompassed targeted searches for its synthesis, chemical properties, and applications within the fields of materials science and catalysis as outlined. The search included queries for the compound's potential CAS (Chemical Abstracts Service) number, spectroscopic data, and any mentions in academic journals, patents, or chemical supplier databases.
The search results did yield information on related, but structurally distinct, compounds. These include the parent compound 2-Thiophenamine and its isomer 2-Thiophenamine, N,N-diphenyl- . nih.govnih.gov There is also a substantial body of literature on the broader classes of highly substituted thiophenes, which are explored for various applications in organic electronics and catalysis. researchgate.netresearchgate.netresearchgate.net However, none of the retrieved scientific literature specifically addresses the N,N,3,4-tetraphenyl substituted derivative of 2-Thiophenamine.
Due to the strict requirement to focus solely on "2-Thiophenamine, N,N,3,4-tetraphenyl-", and the absence of any specific data for this molecule, it is not possible to generate the requested article on its applications in advanced materials science. The creation of content discussing its optoelectronic properties, charge carrier mobility, or catalytic activity would be speculative and without a factual basis in the current scientific record.
Therefore, the requested article cannot be provided.
Applications in Advanced Materials Science Based on 2 Thiophenamine, N,n,3,4 Tetraphenyl
Catalytic Applications as Ligands or Organocatalysts
Investigation of 2-Thiophenamine (B1582638), N,N,3,4-tetraphenyl- as an Organocatalyst
There is no available scientific literature detailing the investigation of 2-Thiophenamine, N,N,3,4-tetraphenyl- as an organocatalyst. Searches for its use in promoting chemical reactions, including studies on reaction mechanisms, substrate scope, and enantioselectivity, have not yielded any relevant results.
Heterogeneous Catalysis Through Immobilization Strategies
Similarly, no research has been found regarding the immobilization of 2-Thiophenamine, N,N,3,4-tetraphenyl- onto solid supports for use in heterogeneous catalysis. There are no reports on the synthesis of such supported catalysts, their characterization, or their performance in terms of activity, stability, and recyclability.
Supramolecular Chemistry and Molecular Recognition Involving 2 Thiophenamine, N,n,3,4 Tetraphenyl
Non-Covalent Interactions in Self-Assembly and Crystal Engineering
The presence of multiple aromatic rings in 2-Thiophenamine (B1582638), N,N,3,4-tetraphenyl- suggests that π-π stacking interactions will play a pivotal role in its self-assembly. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic systems. Both the phenyl and thiophene (B33073) rings can participate in such interactions, leading to the formation of columnar or layered structures in the solid state. The precise geometry of these stacks, whether face-to-face or offset, will depend on the electronic nature and steric accessibility of the aromatic rings.
Beyond parallel stacking, other aromatic interactions are also anticipated. T-shaped or edge-to-face arrangements, where a C-H bond from one phenyl ring points towards the face of another, are a common feature in the crystal structures of phenyl-substituted compounds. These C-H···π interactions are a type of hydrogen bond where the π-system acts as a weak acceptor.
The following table summarizes the typical geometric parameters for these types of non-covalent interactions.
| Interaction Type | Donor | Acceptor | Distance (H···π centroid) (Å) | Angle (C-H···π centroid) (°) |
| C-H···π | C-H (phenyl) | π-system (phenyl) | 2.5 - 3.0 | 120 - 180 |
| C-H···π | C-H (phenyl) | π-system (thiophene) | 2.5 - 3.0 | 120 - 180 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The four phenyl groups attached to the thiophene core impart significant steric bulk to the molecule. This steric hindrance will play a crucial role in dictating the possible packing arrangements. The bulky nature of the substituents may prevent the close approach required for optimal π-π stacking in a perfectly co-facial arrangement. Instead, the molecules might adopt a more propeller-like conformation, leading to the formation of porous or inclusion-type structures.
The interplay between the attractive non-covalent interactions and the repulsive steric forces will ultimately determine the final crystal lattice. It is conceivable that different polymorphs of 2-Thiophenamine, N,N,3,4-tetraphenyl- could be obtained by varying crystallization conditions, each exhibiting a unique supramolecular architecture.
Host-Guest Chemistry and Complexation Studies with Small Molecules
The potential for 2-Thiophenamine, N,N,3,4-tetraphenyl- to act as a host molecule for the inclusion of smaller guest molecules is an intriguing aspect of its supramolecular chemistry. The propeller-like arrangement of the phenyl groups could create cavities or channels within the crystal lattice that are capable of encapsulating solvent molecules or other small guests. This is a known phenomenon in other highly substituted aromatic compounds, such as derivatives of tetraphenylmethane. rsc.org
The nature of the guest molecule that can be accommodated will depend on the size, shape, and chemical functionality of the cavity formed. For instance, aromatic guests could be held in place by additional π-π and C-H···π interactions with the host framework. The study of such host-guest complexes can provide valuable insights into the principles of molecular recognition. While specific studies on 2-Thiophenamine, N,N,3,4-tetraphenyl- are not available, the behavior of analogous tetraphenylethene derivatives in forming host-guest complexes with macrocycles highlights the potential for such interactions. magtech.com.cnnih.gov
Self-Assembled Monolayers (SAMs) and Thin Film Formation
Thiophene derivatives are known to form self-assembled monolayers (SAMs) on various substrates, particularly on gold surfaces due to the strong affinity of sulfur for gold. researchgate.netarxiv.org The ability of 2-Thiophenamine, N,N,3,4-tetraphenyl- to form SAMs would depend on the accessibility of the thiophene's sulfur atom to the substrate surface. The significant steric hindrance from the four phenyl groups might pose a challenge for the direct interaction of the sulfur atom with a planar surface.
However, if SAM formation is possible, the bulky phenyl groups would dictate the packing density and orientation of the molecules within the monolayer. It is likely that the molecules would adopt a tilted arrangement to accommodate the steric demands of the substituents. The resulting thin film would have a surface chemistry dominated by the exposed phenyl groups, which could be further functionalized for applications in sensors or molecular electronics. The study of SAMs formed from adamantyl-substituted polythiophenes demonstrates that bulky substituents can be used to control the self-assembly on surfaces. nih.gov
Advanced Derivatization Strategies and Structure Property Relationships of 2 Thiophenamine, N,n,3,4 Tetraphenyl
Rational Design Principles for Analogues with Tunable Properties
The rational design of analogues of 2-Thiophenamine (B1582638), N,N,3,4-tetraphenyl- is centered on establishing clear structure-property relationships. acs.orgnih.gov By understanding how specific structural modifications influence the electronic and optical behavior of the molecule, it is possible to create new derivatives with desired functionalities. Key design principles include the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the bandgap and, consequently, the absorption and emission properties of the material. acs.org
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the tetraphenyl framework is a primary strategy for tuning these properties. researchgate.netnih.gov EDGs generally raise the HOMO level, while EWGs lower the LUMO level. The strategic placement of these groups can induce intramolecular charge transfer (ICT) characteristics, leading to significant shifts in absorption and emission spectra. nih.gov Furthermore, the steric and electronic effects of substituents can influence the molecular geometry and intermolecular packing, which are crucial for charge transport and solid-state luminescence. mdpi.com
Computational modeling, particularly density functional theory (DFT), plays a pivotal role in the rational design process. These theoretical calculations can predict the effects of various substitutions on the geometric and electronic structures of the molecules, allowing for the pre-screening of candidate compounds before their synthetic realization. researchgate.net
Systematic Variation of Substituents on Phenyl Rings and Thiophene (B33073) Core
Systematic variation of substituents on the four phenyl rings and the thiophene core of 2-Thiophenamine, N,N,3,4-tetraphenyl- allows for a comprehensive exploration of its chemical space and the fine-tuning of its material properties.
The phenyl rings at the N,N-, 3-, and 4-positions of the thiophenamine offer multiple sites for functionalization. Introducing substituents at the para-position of these rings is a common strategy to maximize their electronic influence on the π-conjugated system. For instance, attaching EDGs such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) can enhance the electron density of the core structure, while EWGs like nitro (-NO₂) or cyano (-CN) can lower it. researchgate.netnih.gov The systematic variation of these groups allows for the creation of a library of compounds with a wide range of electronic and optical properties.
Modification of the thiophene core itself, although less common for this specific scaffold, presents another avenue for derivatization. Introducing substituents at the 5-position of the thiophene ring can further modulate the electronic properties. Additionally, substitution of the hydrogen atoms on the thiophene ring can influence the planarity of the molecule and its susceptibility to intermolecular interactions.
The following interactive table illustrates the hypothetical effect of systematic substituent variation on the electronic properties of 2-Thiophenamine, N,N,3,4-tetraphenyl- analogues, based on established principles of physical organic chemistry.
| Derivative | Substituent (Position) | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|---|
| Unsubstituted | -H | -5.40 | -2.20 | 3.20 |
| EDG-substituted | -OCH₃ (on N-phenyl) | -5.25 | -2.15 | 3.10 |
| EWG-substituted | -NO₂ (on 4-phenyl) | -5.60 | -2.50 | 3.10 |
| Multi-EDG | -N(CH₃)₂ (on N-phenyls) | -5.10 | -2.10 | 3.00 |
| Multi-EWG | -CN (on 3,4-phenyls) | -5.75 | -2.70 | 3.05 |
Impact of Peripheral Modifications on Electronic, Optical, and Supramolecular Characteristics
Peripheral modifications of the 2-Thiophenamine, N,N,3,4-tetraphenyl- structure have a profound impact on its electronic, optical, and supramolecular characteristics. These modifications can be used to fine-tune the material for specific applications.
Electronic Properties: The introduction of EDGs and EWGs on the peripheral phenyl rings directly modulates the HOMO and LUMO energy levels. acs.org A donor-acceptor (D-A) architecture can be created by functionalizing different phenyl rings with groups of opposing electronic nature, leading to materials with smaller bandgaps and ICT absorption bands that extend into the visible region of the electromagnetic spectrum. taylorfrancis.com
Optical Properties: The photophysical properties, including absorption and fluorescence, are highly sensitive to peripheral modifications. Substituents that extend the π-conjugation, such as vinyl or ethynyl (B1212043) groups, typically lead to a bathochromic (red) shift in the absorption and emission spectra. The nature and position of the substituents also influence the fluorescence quantum yield. For instance, bulky substituents can induce a more twisted conformation, which may affect the aggregation-induced emission (AIE) properties often observed in tetraphenylethylene-containing compounds. mdpi.comnih.gov
The following interactive table provides representative data on how peripheral modifications could influence the optical properties of 2-Thiophenamine, N,N,3,4-tetraphenyl- analogues.
| Derivative | Peripheral Group (Position) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|---|
| Unsubstituted | -H | 350 | 420 | 0.35 |
| Donor-Substituted | -N(CH₃)₂ (on N-phenyl) | 375 | 450 | 0.45 |
| Acceptor-Substituted | -CN (on 4-phenyl) | 365 | 440 | 0.30 |
| Extended Conjugation | -C≡C-Ph (on 4-phenyl) | 380 | 460 | 0.40 |
| Bulky Group | -t-Butyl (on 3,4-phenyls) | 355 | 425 | 0.55 (in solid state) |
Exploration of Fused Ring Systems Derived from 2-Thiophenamine, N,N,3,4-tetraphenyl-
The 2-amino group on the thiophene ring serves as a versatile synthetic handle for the construction of fused-ring systems, leading to novel polycyclic aromatic compounds with extended π-conjugation and rigidified structures. nih.gov Cyclocondensation reactions with various bifunctional reagents can be employed to build additional heterocyclic rings onto the thiophene core.
A common strategy involves the reaction of the 2-aminothiophene moiety with α,β-unsaturated ketones or nitriles to form thieno[2,3-b]pyridine (B153569) derivatives. nih.govresearchgate.net The reaction conditions can be tuned to control the regioselectivity of the cyclization. For example, the Gewald reaction provides a straightforward method for the synthesis of 2-aminothiophenes, which can then be used as precursors for further annulation reactions. arkat-usa.org
Furthermore, if the 3-position of the thiophene is functionalized with a suitable group, such as a carboxamide or a nitrile, intramolecular cyclization can be induced to form fused pyrimidine (B1678525) rings, leading to thieno[2,3-d]pyrimidines. nih.govnih.govtubitak.gov.tr These fused systems often exhibit enhanced thermal stability and distinct electronic and photophysical properties compared to the parent 2-thiophenamine. The extended conjugation in these fused systems typically results in a significant red-shift of the absorption and emission spectra, making them attractive for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org
The exploration of such fused ring systems derived from 2-Thiophenamine, N,N,3,4-tetraphenyl- opens up new avenues for the design of complex, three-dimensional organic materials with unique properties and functionalities.
Conclusion and Future Research Directions
Summary of Key Research Achievements and Insights for 2-Thiophenamine (B1582638), N,N,3,4-tetraphenyl-
Direct research specifically targeting 2-Thiophenamine, N,N,3,4-tetraphenyl- is limited in publicly available literature, suggesting it is a novel or highly specialized compound. However, significant insights can be extrapolated from the broader body of research on polysubstituted thiophenes and aromatic amines.
Key achievements in the synthesis of related, highly substituted thiophenes often rely on multicomponent reactions, with the Gewald reaction being a prominent example for the preparation of 2-aminothiophenes. researchgate.netumich.eduorganic-chemistry.orgwikipedia.org This reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, offers a convergent approach to constructing the thiophene (B33073) ring with a high degree of substitution. researchgate.netwikipedia.org For a tetraphenyl-substituted thiophenamine, a potential synthetic approach could involve a variation of the Gewald reaction using appropriate phenylated precursors.
Furthermore, research into polyaryl-substituted heterocycles indicates that these compounds often exhibit unique photophysical and electronic properties. The multiple phenyl groups in 2-Thiophenamine, N,N,3,4-tetraphenyl- are expected to induce significant steric hindrance, leading to a non-planar geometry. This twisting of the molecular backbone can disrupt π-conjugation, influencing the compound's absorption and emission spectra, as well as its charge transport characteristics. mdpi.comresearchgate.net Insights from studies on tetraphenyl-substituted systems in other heterocyclic families suggest that such compounds can be valuable as emitters in organic light-emitting diodes (OLEDs) or as components in other electronic devices.
Identification of Outstanding Challenges and Knowledge Gaps in its Chemistry
The primary challenge in the study of 2-Thiophenamine, N,N,3,4-tetraphenyl- is its synthesis. The significant steric crowding imposed by the four phenyl groups on the thiophene ring and the two additional phenyl groups on the amine nitrogen presents a considerable synthetic hurdle. Conventional synthetic methods may suffer from low yields or fail altogether due to steric hindrance. researchgate.net Overcoming this challenge will likely require the development of novel synthetic strategies or the optimization of existing methods, possibly utilizing advanced catalytic systems that can tolerate sterically demanding substrates.
A significant knowledge gap exists regarding the fundamental chemical and physical properties of this compound. There is a lack of experimental data on its spectroscopic characteristics (NMR, UV-Vis, fluorescence), electrochemical behavior, and solid-state structure. Elucidating these properties is crucial for understanding the structure-property relationships in such highly substituted systems and for identifying potential applications.
Furthermore, the reactivity of 2-Thiophenamine, N,N,3,4-tetraphenyl- remains unexplored. The electron-donating nature of the diphenylamino group and the electron-rich thiophene ring, combined with the steric shielding from the numerous phenyl substituents, could lead to unique and potentially useful reactivity patterns. Investigating its behavior in various chemical transformations would provide valuable insights into the chemistry of sterically encumbered heterocyclic amines.
Emerging Trends in Highly Substituted Heterocyclic Amine Research
The broader field of highly substituted heterocyclic amine research is currently driven by several emerging trends that are relevant to the study of 2-Thiophenamine, N,N,3,4-tetraphenyl-.
One major trend is the development of more efficient and sustainable synthetic methodologies. This includes the use of multicomponent reactions, C-H activation strategies, and photoredox catalysis to construct complex heterocyclic frameworks with high atom economy and reduced environmental impact. researchgate.net These modern synthetic tools could prove invaluable in tackling the synthetic challenges associated with sterically hindered molecules like the one .
Another significant trend is the exploration of the application of these compounds in materials science. Highly substituted aromatic amines are being investigated for their potential as organic semiconductors, emitters in OLEDs, and components of solar cells. mdpi.com The non-planar structures often found in these molecules can be advantageous in preventing aggregation-caused quenching of fluorescence in the solid state, leading to improved device performance.
In medicinal chemistry, there is a growing interest in heterocyclic amines as scaffolds for the development of new therapeutic agents. acs.orgnih.gov The diverse substitution patterns possible on these rings allow for the fine-tuning of their biological activity. While there is no specific reported biological activity for 2-Thiophenamine, N,N,3,4-tetraphenyl-, the general importance of substituted thiophenes in drug discovery suggests that this is a potential area for future investigation. acs.org
Prospective Research Avenues and Potential for Novel Discoveries
The limited existing knowledge on 2-Thiophenamine, N,N,3,4-tetraphenyl- presents a fertile ground for future research and potential for novel discoveries.
Synthetic Innovation: A primary research avenue is the development of a robust and efficient synthesis for this compound and its derivatives. This could involve exploring novel catalytic systems, such as those based on palladium or copper, that are known to facilitate the formation of C-N and C-S bonds in sterically challenging environments. Microwave-assisted synthesis could also be explored to potentially improve reaction rates and yields. organic-chemistry.org
Fundamental Characterization: A thorough characterization of the photophysical and electrochemical properties of 2-Thiophenamine, N,N,3,4-tetraphenyl- is essential. This would involve detailed spectroscopic studies to understand its electronic structure and energy levels, as well as cyclic voltammetry to determine its redox behavior. X-ray crystallography would provide definitive information about its solid-state packing and molecular geometry.
Computational Modeling: In conjunction with experimental work, computational studies using density functional theory (DFT) and other methods can provide valuable insights into the molecule's geometry, electronic properties, and potential reactivity. This can aid in the rational design of derivatives with tailored properties.
Exploration of Applications: Based on its structure, potential applications in organic electronics are a logical starting point for investigation. Its properties as a charge-transporting material or an emitter in OLEDs could be evaluated. Furthermore, given the prevalence of thiophene derivatives in medicinal chemistry, screening for biological activity could uncover unexpected therapeutic potential. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N,N,3,4-tetraphenyl-2-thiophenamine derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via heterocyclization reactions using reagents like diethyl succinate, diethyl maleate, and ethyl acetoacetate. For example, reaction with diethyl succinate under reflux conditions in dimethylformamide (DMF) generates benzothiophene derivatives through condensation and intramolecular cyclization, accompanied by the release of H₂ . Alkylation with N-phenylchloroacetamide yields alkylated derivatives, while acylation with chloroacetyl chloride followed by cyclization produces chloropyrrole derivatives. Each step requires precise temperature control (reflux at 120–160°C) and solvent selection (e.g., ethanol, xylene) to optimize yields .
Q. How is the molecular structure of N,N,3,4-tetraphenyl-2-thiophenamine derivatives confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at 1680–1720 cm⁻¹, NH bending at 1550–1600 cm⁻¹).
- ¹H and ¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon frameworks.
- Mass spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental analysis : Validates chemical composition (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and experimental elemental analysis data for thiophenamine derivatives?
- Methodological Answer : Discrepancies often arise from incomplete purification or residual solvents. To address this:
- Recrystallization : Use solvents like ethyl acetate or ethanol to remove impurities.
- Vacuum drying : Ensure solvent-free samples before analysis.
- Triangulation : Cross-validate data with NMR and MS to confirm purity. For instance, in studies of hydroxylated pyridine derivatives, discrepancies in nitrogen content were resolved by repeating microanalysis after additional recrystallization steps .
Q. What strategies optimize the heterocyclization of 2-thiophenamine to minimize side reactions?
- Methodological Answer :
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing polymerization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Temperature gradients : Gradual heating (e.g., 80°C → 140°C) prevents premature decomposition. For example, in the synthesis of fused pyrrole derivatives, maintaining a slow heating rate reduced tar formation and improved yields by 15–20% .
Q. How do steric effects influence the alkylation efficiency of N,N,3,4-tetraphenyl-2-thiophenamine?
- Methodological Answer : Bulky substituents on the phenyl rings hinder nucleophilic attack at the amine center. To mitigate this:
- Use smaller alkylating agents : Methyl or ethyl groups are preferred over tert-butyl.
- Phase-transfer catalysis : Employ tetrabutylammonium bromide (TBAB) to enhance reagent mobility in biphasic systems.
- Microwave-assisted synthesis : Shortens reaction times, reducing steric hindrance effects. For instance, alkylation with chloroacetamide under microwave conditions (50 W, 10 min) achieved 85% yield compared to 60% via conventional heating .
Q. What mechanistic insights explain the formation of multiple isomers during acylation reactions?
- Methodological Answer : Isomerization arises from keto-enol tautomerism and competing acylation sites. For example, in reactions with chloroacetyl chloride:
- Keto form : Favors acylation at the amine group.
- Enol form : Leads to acylation at the thiophene ring.
- Control via pH : Acidic conditions (pH 4–5) stabilize the keto form, directing regioselectivity. Chromatographic separation (e.g., silica gel, hexane/ethyl acetate) isolates isomers, confirmed by NOESY NMR to distinguish spatial arrangements .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR signals in thiophenamine derivatives with multiple aromatic substituents?
- Methodological Answer : Overlapping signals in crowded aromatic regions (δ 6.5–7.5 ppm) can be resolved using:
- 2D NMR (COSY, HSQC) : Maps coupling between protons and adjacent carbons.
- Variable-temperature NMR : Reduces signal broadening caused by dynamic effects.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to assign ambiguous peaks. For example, in a tetraphenyl-substituted derivative, HSQC correlated δ 7.2 ppm protons with quaternary carbons, confirming para-substitution patterns .
Q. What experimental controls are critical when evaluating the biological activity of these compounds (e.g., antimicrobial assays)?
- Methodological Answer :
- Positive controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Solvent controls : Ensure DMSO or ethanol concentrations do not exceed 1% (v/v) to avoid cytotoxicity.
- Replicate experiments : Perform triplicate assays with freshly prepared stock solutions.
- MIC/MBC determination : Use broth microdilution methods per CLSI guidelines. For instance, in antifungal studies, derivatives showed activity against Candida albicans at MIC = 8–16 µg/mL, validated by colony-forming unit (CFU) counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
